molecular formula C20H33NO6 B4002140 N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Cat. No.: B4002140
M. Wt: 383.5 g/mol
InChI Key: MCFJXUOJRNPSPH-UHFFFAOYSA-N
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Description

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps:

    Formation of the phenoxyethanol intermediate: This step involves the reaction of 3-methyl-4-propan-2-ylphenol with ethylene oxide under basic conditions to form 2-(3-methyl-4-propan-2-ylphenoxy)ethanol.

    Etherification: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form N-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethylamine.

    Amine extension: The resulting compound is further reacted with butyl bromide under basic conditions to form N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine.

    Formation of the oxalate salt: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxalate salt can be reduced to form the free amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Free amine.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]butan-1-amine
  • N-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethylamine
  • N-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine

Uniqueness

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is unique due to its combination of an amine group with an oxalic acid moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-5-6-9-19-10-11-20-12-13-21-17-7-8-18(15(2)3)16(4)14-17;3-1(4)2(5)6/h7-8,14-15,19H,5-6,9-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFJXUOJRNPSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC(=C(C=C1)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

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